4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline
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Overview
Description
4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline is a complex organic compound that features a difluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group. The final step involves the attachment of the N,N-dimethylaniline moiety.
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the N,N-dimethylaniline Moiety: This can be achieved through a nucleophilic substitution reaction where the pyrazole intermediate reacts with N,N-dimethylaniline under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-N,N-dimethylaniline
- 4-[{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amino]butanoic acid
Uniqueness
4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline is unique due to its specific structural features, such as the position of the difluoromethyl group on the pyrazole ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H18F2N4 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-[[[1-(difluoromethyl)pyrazol-3-yl]methylamino]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H18F2N4/c1-19(2)13-5-3-11(4-6-13)9-17-10-12-7-8-20(18-12)14(15)16/h3-8,14,17H,9-10H2,1-2H3 |
InChI Key |
DRHFGYALRSMDGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
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